molecular formula C9H7F3O2 B020525 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone CAS No. 30724-22-2

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone

Cat. No. B020525
CAS RN: 30724-22-2
M. Wt: 204.15 g/mol
InChI Key: YCVFUKRFGPIHOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone often involves reactions of fluorinated acetophenones with other chemical reagents. For example, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester was synthesized from pentafluoroacetophenone and dimethyl oxalate, showcasing a method that could be adapted for the synthesis of related trifluoro compounds (Pimenova et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds structurally related to this compound can be characterized by techniques such as X-ray crystallography. For instance, the dihedral angles and the cis/trans configurations of various functional groups in these molecules provide insights into their spatial arrangement and potential reactivity (Kesternich et al., 2010).

Chemical Reactions and Properties

The chemical reactions involving fluorinated ethanones often lead to the formation of various heterocyclic and polymeric structures. For example, the thermal cyclization of certain esters can lead to the formation of chromenes and furanones, indicating the potential reactivity of this compound in similar conditions (Pimenova et al., 2003).

Scientific Research Applications

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Mode of Action

It is known that the presence of fluorine atoms in a molecule can significantly alter its chemical behavior and interactions with biological targets . The strong electronegativity of the fluorine atoms modifies the dipole moment of the fluorinated aromatic rings , which could potentially influence the compound’s interaction with its targets.

Pharmacokinetics

It is a liquid at room temperature , which suggests that it could be absorbed through various routes in the body. Its molecular weight (204.15 g/mol ) is within the range that is generally favorable for oral bioavailability.

Result of Action

The molecular and cellular effects of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone are currently unknown. Given the lack of specific information, it is difficult to predict the exact outcomes of its action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and activity. For this compound, it is recommended to be stored in a dry environment at room temperature , suggesting that moisture and high temperatures could potentially affect its stability.

properties

IUPAC Name

2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVFUKRFGPIHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374892
Record name 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30724-22-2
Record name 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4.82 g (0.023 mol) of 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol and 0.4 g (0.0012 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 100 ml of methylene chloride at room temperature. 14.4 ml (0.028 mol) of an approximately 12% strength sodium hypochlorite solution are metered in within 15 minutes with vigorous stirring and the mixture is stirred for a further 6 hours during which the reaction temperature rises to 26° C. The reaction mixture is added to 100 ml of water, the phases are separated, the aqueous phase is extracted several times with methylene chloride and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product in a kugelrohr (0.2 mbar, 60°-70° C. bath temperature), 2.1 g (44% of theory) of 3-trifluoroacetylanisole are obtained. nD20 : 1.4773.
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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